molecular formula C12H16INO B4234037 4-iodo-N-(pentan-2-yl)benzamide

4-iodo-N-(pentan-2-yl)benzamide

Cat. No.: B4234037
M. Wt: 317.17 g/mol
InChI Key: DALOKLVUATUFCV-UHFFFAOYSA-N
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Description

4-Iodo-N-(pentan-2-yl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the para position of the benzoyl group and a branched pentan-2-ylamine substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₆INO, with a molar mass of 333.17 g/mol. The compound is typically synthesized via coupling reactions between 4-iodobenzoic acid and pentan-2-amine under activating conditions, such as using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO . The iodine substituent enhances electrophilicity and polarizability, making it a candidate for applications in radiopharmaceuticals, coordination chemistry, and antimicrobial agents.

Properties

IUPAC Name

4-iodo-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALOKLVUATUFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with N-(1-methylbutyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(pentan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-iodo-N-(pentan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the N-(1-methylbutyl) group can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Bromo/Chloro Analogues

Halogen substituents significantly influence the physicochemical and biological properties of benzamides. A comparative analysis is provided below:

Compound Substituent (X) Molar Mass (g/mol) Key Properties/Applications Reference
4-Iodo-N-(pentan-2-yl)benzamide I 333.17 High polarizability; potential radiopharmaceutical use
4-Bromo-N-(2-nitrophenyl)benzamide Br 335.13 Stronger halogen bonding (C–Br···O); used in crystallography studies
4-Chloro-N-(phenethyl)benzamide Cl 273.75 Lower lipophilicity; reduced antimicrobial activity
  • Electronic Effects : The iodine atom’s larger atomic radius and lower electronegativity compared to Br/Cl enhance halogen bonding (e.g., C–I···O interactions), as seen in coordination polymers like 4-iodo-N-(4-pyridyl)benzamide (INPBA) .
  • Biological Activity : Iodo derivatives often exhibit higher lipophilicity, improving membrane permeability. For example, 4-iodo-N-(4-oxobutyl)benzamide (MIC: 18.7 µM against M. tuberculosis) outperforms chloro analogues (MIC >35 µM) .

Side Chain Modifications

The amide nitrogen substituent dictates solubility, steric effects, and target affinity:

Compound Side Chain Structure Key Features Reference
This compound Branched aliphatic (C₅H₁₁) Enhanced steric bulk; moderate solubility in organic solvents
4-Iodo-N-(2-phenylethyl)benzamide Aromatic (C₆H₅CH₂CH₂) Higher lipophilicity (logP ~3.5); used in receptor-binding studies
4-Iodo-N-(4-oxobutyl)benzamide Oxoalkyl (C₄H₇O) Reactive ketone group; used in radioiodination (125I labeling)
4-Iodo-N-(4-pyridyl)benzamide (INPBA) Heteroaromatic (C₅H₄N) Forms coordination polymers via C–I···I–Hg bonds; used in material science
  • Antimicrobial Activity : Bulky aliphatic chains (e.g., pentan-2-yl) improve activity against resistant strains. For instance, 5-chloro-N-(4-methylpentan-2-yl)benzamide derivatives showed MICs of 0.070–8.95 µM against MRSA .
  • Coordination Chemistry: Pyridyl or oxobutyl side chains enable metal complexation (e.g., [Ag(INPBA)₂]NO₃), whereas simple alkyl chains lack this versatility .

Key Research Findings

Halogen Bonding : Iodo derivatives form stronger halogen bonds than bromo/chloro analogues, enabling applications in crystal engineering (e.g., helical chains in [HgI₂(INPBA)]ₙ) .

Antimicrobial Potency : Iodo-benzamides with bulky side chains (e.g., pentan-2-yl) exhibit microbicidal activity against MRSA and M. tuberculosis (MICs: 0.070–35.8 µM) .

Radiopharmaceutical Utility : The 4-iodo group allows efficient 125I labeling for imaging and targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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